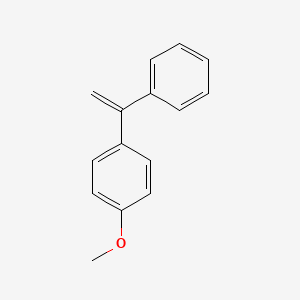

1-Methoxy-4-(1-phenylvinyl)benzene

概要

説明

1-Methoxy-4-(1-phenylvinyl)benzene, also known by its chemical formula C16H16O2, is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group attached to a benzene ring, which is further substituted with a phenylvinyl group

準備方法

Synthetic Routes and Reaction Conditions

1-Methoxy-4-(1-phenylvinyl)benzene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation reaction, where anisole (methoxybenzene) reacts with styrene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

1-Methoxy-4-(1-phenylvinyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkane.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group activates the benzene ring towards substitution by electrophiles such as halogens (e.g., bromine, chlorine).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated aromatic compounds.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula: C₁₅H₁₄O

- Molecular Weight: 210.27 g/mol

- Density: 1.021 g/cm³

- Boiling Point: 331.2ºC at 760 mmHg

The compound's structure enhances its reactivity, making it suitable for various synthetic pathways and applications.

Organic Synthesis

1-Methoxy-4-(1-phenylvinyl)benzene serves as a valuable intermediate in organic synthesis. The methoxy group can participate in nucleophilic substitution reactions, while the vinyl group is reactive in Diels-Alder cycloaddition and Heck reactions. These properties enable the synthesis of various derivatives that may exhibit different chemical and biological properties .

Key Reactions:

- Nucleophilic Substitution: The methoxy group can be substituted to create new compounds.

- Diels-Alder Reactions: The vinyl group can engage in cycloadditions with dienes.

- Heck Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds .

Material Science

Research indicates that compounds with similar structures to this compound have been explored for applications in material science, particularly in organic light-emitting diodes (OLEDs) and liquid crystals. The compound's potential electrical and optical properties make it a candidate for these applications, although further studies are required to confirm its suitability.

Emerging research highlights the biological activities associated with this compound. Studies suggest that it may possess antioxidant properties and the ability to inhibit specific enzymes involved in oxidative stress pathways. Additionally, preliminary investigations indicate potential anti-inflammatory and anticancer effects, where the compound may induce apoptosis and arrest the cell cycle in cancer cells .

Potential Biological Activities:

- Antioxidant Effects: May mitigate oxidative stress.

- Anti-inflammatory Properties: Potential to reduce inflammation.

- Anticancer Activity: Inhibits cancer cell proliferation through apoptosis.

Synthesis and Reaction Pathways

Recent studies have demonstrated the effective use of this compound in cross-coupling reactions using molecular iodine as a catalyst. For instance, reactions involving benzhydrol have shown complete conversion to desired products within hours, indicating the compound's versatility as a synthetic intermediate .

Biological Interaction Studies

Interaction studies utilizing molecular docking simulations suggest that this compound may bind favorably to various biological targets, indicating its potential as a lead compound in drug development. These findings warrant further investigation into its pharmacological properties and therapeutic potential .

作用機序

The mechanism of action of 1-Methoxy-4-(1-phenylvinyl)benzene involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles.

Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.

類似化合物との比較

1-Methoxy-4-(1-phenylvinyl)benzene can be compared with other similar compounds, such as:

Anisole (Methoxybenzene): Similar structure but lacks the phenylvinyl group.

Styrene: Contains the phenylvinyl group but lacks the methoxy group.

1-Methoxy-4-(1-propenyl)benzene: Similar structure but with a propenyl group instead of a phenylvinyl group.

Uniqueness

The presence of both the methoxy and phenylvinyl groups in this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry.

生物活性

1-Methoxy-4-(1-phenylvinyl)benzene, also known as p-methoxy-styrene, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound features a methoxy group and a phenylvinyl moiety, contributing to its reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that the compound can scavenge free radicals effectively, suggesting its potential as an antioxidant agent .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction. The mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival and death .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| A | MCF-7 (breast cancer) | 50 µM | 70% inhibition of growth |

| B | HeLa (cervical cancer) | 25 µM | Induction of apoptosis |

| C | A549 (lung cancer) | 100 µM | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, allowing it to modify proteins and nucleic acids, potentially leading to altered cellular functions .

- Receptor Binding : Studies suggest that it may bind to specific receptors involved in cell signaling pathways, influencing processes such as cell growth and differentiation .

Toxicological Studies

While exploring the beneficial effects, it is essential to consider the toxicological profile of this compound. Chronic exposure studies indicate potential carcinogenic effects in animal models. For instance, significant incidences of hepatocellular carcinoma were observed in mice subjected to high doses over extended periods .

Table 2: Toxicological Findings

| Endpoint | Dose (ppm) | Effect Observed |

|---|---|---|

| Body Weight | ≥10000 | Decreased body weight |

| Hematological Changes | ≥4000 | Increased white blood cells |

| Neoplastic Lesions | ≥20000 | Increased incidence of liver tumors |

Case Studies

In a notable study examining the compound's effects on human cancer cell lines, researchers found that treatment with varying concentrations led to differential responses based on cell type. The findings underscore the importance of understanding the context-dependent nature of its biological activity.

特性

IUPAC Name |

1-methoxy-4-(1-phenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h3-11H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLKMMRRGVRVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297668 | |

| Record name | 1-methoxy-4-(1-phenylvinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4333-75-9 | |

| Record name | NSC117239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxy-4-(1-phenylvinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。